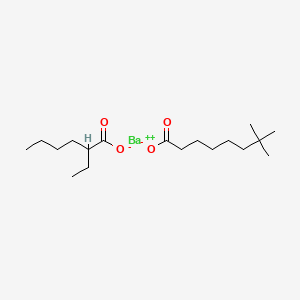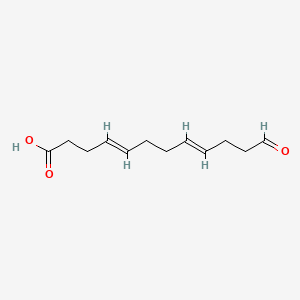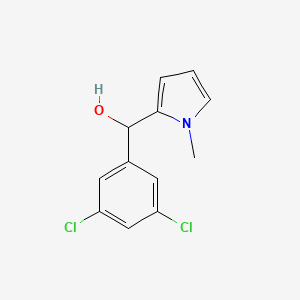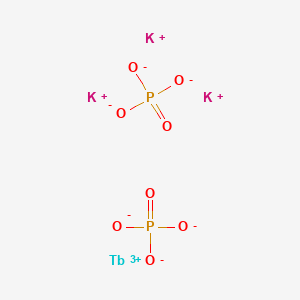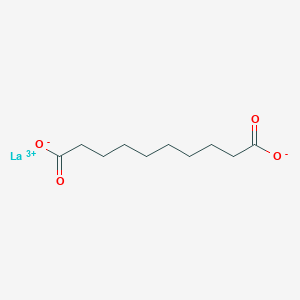
Triethyloctadecylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrN. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in various applications, including detergents, emulsifiers, and phase transfer catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyloctadecylammonium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of octadecylamine with methyl bromide in the presence of a solvent such as isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C18H37NH2} + \text{CH3Br} \rightarrow \text{C18H37N(CH3)3}^+ \text{Br}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where octadecylamine and methyl bromide are combined under high pressure and temperature. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion in the compound.
Ion Exchange Reactions: These reactions typically occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyltrimethylammonium hydroxide .
Wissenschaftliche Forschungsanwendungen
Triethyloctadecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is explored for its potential antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents
Wirkmechanismus
The mechanism of action of triethyloctadecylammonium bromide involves its interaction with cell membranes due to its surfactant properties. The long hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial activity, where it targets the cell membranes of bacteria, causing their destruction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain (16 carbons).
Dodecyltrimethylammonium bromide (DTAB): Has an even shorter alkyl chain (12 carbons).
Uniqueness
Triethyloctadecylammonium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This longer chain also contributes to its higher melting point and greater stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
3881-14-9 |
|---|---|
Molekularformel |
C24H52BrN |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
triethyl(octadecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QHTJNIWEAQKWRP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



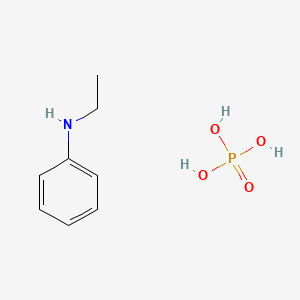
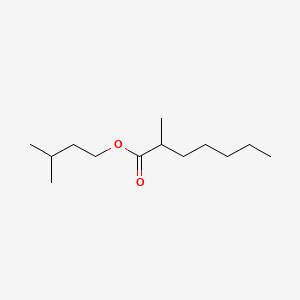
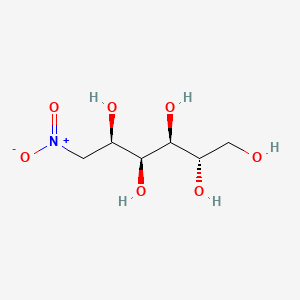
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

